molecular formula C18H16Cr-6 B225033 1,1'-biphenyl;chromium;cyclohexane CAS No. 12095-46-4

1,1'-biphenyl;chromium;cyclohexane

Cat. No.: B225033
CAS No.: 12095-46-4
M. Wt: 284.3 g/mol
InChI Key: GEAACMDNVGVSPH-UHFFFAOYSA-N
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Description

1,1'-biphenyl;chromium;cyclohexane is an organometallic compound with the formula C₁₈H₁₆Cr . It is a complex that features a chromium atom coordinated to a biphenyl ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenebiphenylchromium typically involves the reaction of chromium trichloride with biphenyl ligands under specific conditions. One common method includes the use of a Grignard reagent, such as phenyl magnesium bromide, to facilitate the formation of the chromium complex .

Industrial Production Methods: Industrial production of benzenebiphenylchromium may involve large-scale reactions using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,1'-biphenyl;chromium;cyclohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while substitution reactions can produce a variety of chromium complexes with different ligands .

Scientific Research Applications

1,1'-biphenyl;chromium;cyclohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzenebiphenylchromium involves its ability to coordinate with various ligands and undergo redox reactions. The chromium center can participate in electron transfer processes, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1,1'-biphenyl;chromium;cyclohexane is unique due to its specific ligand coordination and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest in both academic and industrial research .

Properties

IUPAC Name

1,1'-biphenyl;chromium;cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10.C6H6.Cr/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10H;1-6H;/q;-6;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAACMDNVGVSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=C(C=C1)C2=CC=CC=C2.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cr-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12095-46-4
Record name Benzenebiphenylchromium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012095464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-biphenyl;chromium;cyclohexane
Reactant of Route 2
1,1'-biphenyl;chromium;cyclohexane
Reactant of Route 3
1,1'-biphenyl;chromium;cyclohexane
Reactant of Route 4
1,1'-biphenyl;chromium;cyclohexane
Reactant of Route 5
1,1'-biphenyl;chromium;cyclohexane
Reactant of Route 6
1,1'-biphenyl;chromium;cyclohexane

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